molecular formula C21H22N2O2 B13502468 Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate

Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate

Cat. No.: B13502468
M. Wt: 334.4 g/mol
InChI Key: HAGCITLBBLTHHL-UHFFFAOYSA-N
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Description

Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a cyano group, and a phenyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Another method involves the reaction of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride with methanol, followed by heating to reflux and subsequent cooling and filtration to obtain the refined product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate involves its interaction with monoamine transporters. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . This action is mediated through its binding to the transporters, leading to the release of these neurotransmitters into the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c22-15-20(18-9-5-2-6-10-18)19-11-13-23(14-12-19)21(24)25-16-17-7-3-1-4-8-17/h1-10,19-20H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGCITLBBLTHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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